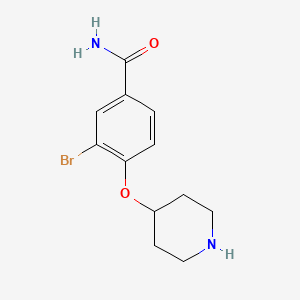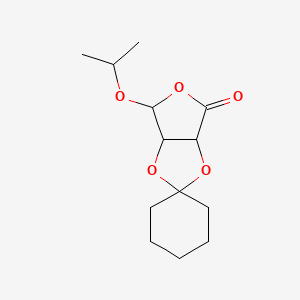
Triacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,29,29,30,30,30-hexatetracontafluoro-13,18-diiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triacontane is a straight-chain hydrocarbon with the molecular formula C₃₀H₆₂ . It belongs to the class of alkanes, specifically a n-alkane . The name “triacontane” reflects its thirty carbon atoms (tri = three, cont = ten). It is a colorless, odorless solid at room temperature and is found in natural waxes, such as beeswax and carnauba wax. Triacontane’s long carbon chain imparts interesting properties, making it a subject of scientific curiosity and practical applications.
Preparation Methods
2.1 Synthetic Routes: Triacontane can be synthesized through various methods:
Hydrogenation of Alkynes: Starting from a suitable alkyne, hydrogenation using a metal catalyst (such as palladium on carbon) converts the triple bond to a single bond, yielding triacontane.
Oligomerization of Ethylene: Ethylene (C₂H₄) can undergo oligomerization (repeated addition of ethylene units) to form longer hydrocarbon chains, including triacontane.
Fischer-Tropsch Synthesis: In this industrial process, carbon monoxide and hydrogen react over iron or cobalt catalysts to produce a mixture of hydrocarbons, including triacontane.
2.2 Industrial Production: Triacontane is not produced on a large scale due to its limited commercial applications. it can be isolated from natural waxes or synthesized in small quantities for research purposes.
Chemical Reactions Analysis
Triacontane primarily undergoes combustion reactions (oxidation) to form carbon dioxide and water. It is relatively inert under normal conditions, which contributes to its stability in waxes. Common reagents for combustion include oxygen and heat.
Scientific Research Applications
4.1 Chemistry:
Reference Compound: Triacontane serves as a reference compound for studying the physical properties of long-chain alkanes.
Chromatography: Its straight-chain structure makes it useful as a retention index standard in gas chromatography.
Skin Barrier Function: Triacontane’s presence in natural waxes contributes to their water-repellent properties, protecting the skin.
Drug Delivery: Researchers explore its potential as a carrier in drug delivery systems due to its biocompatibility.
Cosmetics: Triacontane finds applications in cosmetics, especially as an emollient and skin-conditioning agent.
Lubricants: Its long carbon chain provides lubricating properties in certain formulations.
Mechanism of Action
Triacontane’s mechanism of action is not well-studied, given its limited reactivity. its long hydrocarbon chain likely contributes to its protective and lubricating effects.
Comparison with Similar Compounds
Triacontane shares similarities with other long-chain alkanes, such as dotriacontane (32 carbons) and tetratriacontane (34 carbons). Its uniqueness lies in its thirty-carbon backbone and specific applications.
Properties
CAS No. |
1980054-47-4 |
|---|---|
Molecular Formula |
C30H14F46I2 |
Molecular Weight |
1502.2 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,29,29,30,30,30-hexatetracontafluoro-13,18-diiodotriacontane |
InChI |
InChI=1S/C30H14F46I2/c31-9(32,11(35,36)13(39,40)15(43,44)17(47,48)19(51,52)21(55,56)23(59,60)25(63,64)27(67,68)29(71,72)73)5-7(77)3-1-2-4-8(78)6-10(33,34)12(37,38)14(41,42)16(45,46)18(49,50)20(53,54)22(57,58)24(61,62)26(65,66)28(69,70)30(74,75)76/h7-8H,1-6H2 |
InChI Key |
ODLGRDWVCFZTLM-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(CC(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I)CC(CC(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl[(2-chloro-3-fluorophenyl)methyl]amine](/img/structure/B12087435.png)


![Boronic acid, B-[2-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]-](/img/structure/B12087457.png)

![N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine](/img/structure/B12087461.png)




![Benzyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B12087495.png)
